![molecular formula C8H6N2O2 B121514 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 156270-06-3](/img/structure/B121514.png)
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 156270-06-3) is a heterocyclic compound featuring fused pyrrole and pyridine rings with a carboxylic acid substituent at the 3-position. It is widely utilized in pharmaceutical and chemical research as a key intermediate for synthesizing bioactive molecules. The compound is classified as a laboratory chemical and is supplied by companies such as Combi-Blocks, Inc., with strict handling guidelines due to its hazard profile (H302, H315, H319, H335) . Its applications include the development of cannabinoid receptor agonists and glycogen synthase kinase-3β (GSK-3β) inhibitors for Alzheimer’s disease .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves modifications of the Madelung and Fischer syntheses of indoles . These methods typically involve the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often using catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group at the 3-position undergoes oxidation under controlled conditions. In one study, oxidation with potassium permanganate (KMnO₄) in acidic medium converted the aldehyde intermediate into the corresponding carboxylic acid derivative.
Reagent | Conditions | Product |
---|---|---|
KMnO₄ | Acidic medium, 60°C | 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
Oxidation reactions are critical for modifying solubility and enhancing interactions with biological targets .
Reduction Reactions
The pyridine ring can be reduced using sodium borohydride (NaBH₄), yielding methanol derivatives. For example:
Reagent | Conditions | Product |
---|---|---|
NaBH₄ | Ethanol, RT | 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-methanol |
Reduction preserves the heterocyclic framework while introducing hydroxyl groups for downstream functionalization.
Substitution Reactions
Electrophilic substitution occurs at the 4- and 6-positions of the pyridine ring. Halogenation and alkylation are well-documented:
Reagent | Position | Product |
---|---|---|
Br₂ (with FeBr₃ catalyst) | 4-position | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
CH₃I (alkylation) | 1-position | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
Substituted derivatives show enhanced biological activity, particularly in kinase inhibition .
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines to form esters or amides:
Reaction Type | Reagent | Product |
---|---|---|
Esterification | MeOH, H₂SO₄ | Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
Amidation | NH₃, DCC/DMAP | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide |
These derivatives are key intermediates in drug discovery, enabling improved pharmacokinetic properties .
Condensation and Cyclization
The compound participates in cyclocondensation reactions to form fused heterocycles. For example, reacting with acetylacetone yields pyrrolo[2,3-d]pyrimidine derivatives :
Reaction Pathway :
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid + Acetylacetone → Pyrrolo[2,3-d]pyrimidine analog
This reactivity is exploited in synthesizing libraries of bioactive molecules .
Hydrolysis Reactions
Under alkaline conditions, acylated derivatives undergo hydrolysis to regenerate the carboxylic acid. A patent describes the hydrolysis of 5-fluoro-3-trichloroacetyl intermediates using aqueous NaOH at 0–30°C :
Key Steps :
-
Acylation with trichloroacetyl chloride.
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Hydrolysis to yield 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid .
Biological Activity and Reaction Relevance
Derivatives of this compound inhibit fibroblast growth factor receptors (FGFRs), with IC₅₀ values as low as 7 nM for FGFR1 . The 3-carboxylic acid group is essential for binding via hydrogen-bond interactions with kinase domains .
Structure-Activity Relationship :
-
4-Bromo derivatives : Enhance FGFR selectivity.
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1-Alkyl substitutions : Improve metabolic stability.
Scientific Research Applications
Medicinal Chemistry Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is crucial in the treatment of various cancers. FGFRs are involved in cell proliferation and survival, making them attractive targets for cancer therapies.
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent inhibitory effects on FGFRs, particularly FGFR1. A notable study reported that a related compound demonstrated an IC₅₀ value of approximately 7 nM against FGFR1, suggesting strong potential for anticancer applications .
Case Study: FGFR Inhibition
- In vitro studies showed that compounds similar to 1H-Pyrrolo[2,3-b]pyridine derivatives can inhibit the proliferation of breast cancer cells (e.g., the 4T1 cell line) and induce apoptosis. The ability to inhibit migration and invasion further emphasizes their therapeutic potential in cancer treatment .
Biological Research Applications
The compound has shown activity in various biological assays, including:
- Inhibition of Cell Proliferation : Studies have demonstrated its ability to inhibit cell growth in various cancer cell lines.
- Induction of Apoptosis : The compound has been linked to apoptosis induction in cancer cells, providing a mechanism for its anticancer effects.
Materials Science Applications
The unique structural characteristics of this compound make it a candidate for developing novel materials with specific electronic or optical properties. This aspect is still under exploration but holds promise for future applications in material sciences.
Mechanism of Action
The biological activity of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid is often related to its ability to inhibit specific molecular targets. For instance, derivatives of this compound have been shown to inhibit FGFRs by binding to the receptor’s active site, preventing its activation and subsequent signaling pathways involved in cell proliferation and migration . This inhibition can lead to reduced tumor growth and metastasis in cancer models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Ring Positioning : Altering the pyrrole-pyridine fusion (e.g., 2,3-b vs. 3,2-c) impacts electronic distribution and solubility. For example, 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid exhibits a higher predicted boiling point (471.1°C) than the 2,3-b analog .
- Substituent Effects : Halogenation (e.g., 4-fluoro or 5-bromo derivatives) enhances electrophilicity and cross-coupling reactivity, critical for drug design .
Key Observations :
- Esterification : Ethyl esters of the parent acid (e.g., CAS 1195622-96-8) are synthesized via Steglich conditions, enabling further functionalization .
- Cross-Coupling : Brominated derivatives (e.g., 5-bromo analog) serve as intermediates in Suzuki-Miyaura reactions to introduce aryl groups .
Key Observations :
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid is a compound that belongs to the pyrrolo[2,3-b]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Pharmacological Properties
The biological activities of this compound and its derivatives have been explored in several contexts, including anticancer, anti-inflammatory, and neuroprotective effects.
Anticancer Activity
Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compound 4h has shown IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as an anticancer agent. This compound not only inhibits cell proliferation but also induces apoptosis in breast cancer cells (4T1) and significantly reduces their migration and invasion capabilities .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives have been documented. These compounds can modulate inflammatory pathways and have shown effectiveness in reducing inflammatory markers in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of pyrrolo[2,3-b]pyridine derivatives. They have been shown to exert protective effects against neurodegeneration by modulating neurotransmitter levels and exhibiting antioxidant properties. This makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. Variations in substituents on the pyrrole or pyridine rings can lead to significant changes in potency and selectivity for biological targets. For example, modifications that enhance lipophilicity or alter electronic properties can improve receptor binding affinity and cellular uptake.
Case Studies
Several case studies illustrate the efficacy of 1H-Pyrrolo[2,3-b]pyridine derivatives:
- Study on FGFR Inhibition : A series of derivatives were synthesized and evaluated for their FGFR inhibitory activity. Compound 4h was identified as a lead compound with low toxicity and high efficacy against cancer cell lines.
- Neuroprotection in Animal Models : In vivo studies demonstrated that certain derivatives could reduce oxidative stress markers in rodent models of neurodegeneration, suggesting potential therapeutic applications for cognitive disorders.
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Activity Type | Compound | IC50 Values (nM) | Mechanism of Action |
---|---|---|---|
Anticancer | 4h | FGFR1: 7 | Inhibition of FGFR signaling pathways |
FGFR2: 9 | Induction of apoptosis in cancer cells | ||
Anti-inflammatory | Various | Not specified | Inhibition of COX and LOX enzymes |
Neuroprotective | Various | Not specified | Modulation of neurotransmitter levels |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
Synthesis typically involves cyclocondensation reactions. For example, 2-amino-pyrrole derivatives react with active methylene compounds (e.g., malononitrile or ethyl acetoacetate) in acetic acid with catalytic HCl to form the pyrrolopyridine core . Optimizing temperature (80–100°C) and reaction time (6–12 hours) improves yields (>85%). Purity is validated via HPLC (>97%) and LC-MS .
Q. How is the structure of this compound confirmed experimentally?
Key characterization methods include:
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.5–8.5 ppm, while the carboxylic acid proton is observed at δ 12.5–13.5 ppm .
- IR Spectroscopy : Stretching vibrations for -COOH (1700–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm functional groups .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 51.2%, H: 3.3%, N: 15.1%) .
Q. What are common impurities in synthetic batches, and how are they addressed?
Impurities often arise from incomplete cyclization (e.g., unreacted 2-amino-pyrrole intermediates) or byproducts like regioisomers. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) resolves these issues .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrrolopyridine core be achieved for drug discovery applications?
Regioselectivity is controlled by:
- Protecting Groups : Boc protection of the carboxylic acid enables selective substitution at the pyridine nitrogen .
- Catalytic Strategies : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) targets the C-5 position using halogenated precursors (e.g., 5-bromo derivatives) .
- Electrophilic Aromatic Substitution : Nitration at C-6 occurs under HNO₃/H₂SO₄, guided by electronic effects .
Q. How do computational methods aid in predicting the reactivity of this compound derivatives?
Density Functional Theory (DFT) calculations predict:
- Electrophilicity : The carboxylic acid group increases electrophilic character at C-3 (Mulliken charge: +0.32) .
- Tautomeric Stability : The 1H-pyrrolo tautomer is energetically favored over 7H by ~5 kcal/mol .
These insights guide synthetic routes for functionalized analogs .
Q. What strategies resolve contradictions in biological activity data for pyrrolopyridine derivatives?
Discrepancies may arise from:
- Solubility Issues : Poor aqueous solubility (logP ~1.8) can skew in vitro assays. Use DMSO/water co-solvents (<1% DMSO) .
- Metabolic Instability : Rapid hepatic clearance (t₁/₂ <30 min in microsomes) may mask efficacy. Stabilize via methyl ester prodrugs .
Validate activity via orthogonal assays (e.g., SPR binding and cellular IC₅₀ comparisons) .
Q. How is the compound’s stability under various storage conditions quantified?
Stability studies show:
- Thermal Degradation : Decomposition >5% after 6 months at 25°C; store at -20°C in inert atmospheres (N₂) .
- pH Sensitivity : Hydrolysis of the carboxylic acid occurs at pH >10. Use buffered solutions (pH 4–7) for biological testing .
Q. Methodological & Analytical Challenges
Q. What advanced techniques validate synthetic intermediates in complex multi-step routes?
- HRMS : Confirm molecular ions (e.g., [M+H]⁺ = 163.05 for the parent compound) .
- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., distinguishing C-3 vs. C-5 substitution) .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize stepwise additions .
Q. How are contradictory spectral data (e.g., NMR shifts) reconciled in structural elucidation?
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., pyrrole vs. pyridine protons) .
- Isotopic Labeling : ¹³C-labeled analogs clarify ambiguous carbon environments .
Q. Applications in Drug Development
Q. What in vitro models are used to assess the compound’s kinase inhibition potential?
- Enzyme Assays : IC₅₀ values against JAK2 (e.g., 0.5 μM) are measured via ADP-Glo™ kinase assays .
- Cellular Models : Anti-proliferative activity in HEL92.1.7 (JAK2-dependent) cells validates target engagement .
Q. How is the carboxylic acid moiety modified to improve pharmacokinetics?
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBIRFFGAIFLPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436221 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156270-06-3 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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